molecular formula C16H16N2S B11710702 N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline

N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline

Cat. No.: B11710702
M. Wt: 268.4 g/mol
InChI Key: ANSYVNSZYHVXMR-UHFFFAOYSA-N
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Description

(2Z)-3-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE: is a synthetic organic compound belonging to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a phenyl group and a 4-methylphenyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired thiazolidine compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The phenyl and 4-methylphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl and 4-methylphenyl groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Its potential therapeutic applications are being explored in various medical research fields.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the inhibition of inflammatory pathways and microbial growth.

Comparison with Similar Compounds

  • (2Z)-{[(4-Methylphenyl)sulfonyl]hydrazono}acetic acid
  • (2Z)-({[(4-Methylphenyl)sulfonyl]oxy}imino)(phenyl)acetonitrile

Comparison: While these compounds share structural similarities, such as the presence of a 4-methylphenyl group, (2Z)-3-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE is unique due to its thiazolidine ring. This ring structure imparts distinct chemical and biological properties, making it more versatile in various applications. The presence of both sulfur and nitrogen in the ring also allows for unique interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

3-(4-methylphenyl)-N-phenyl-1,3-thiazolidin-2-imine

InChI

InChI=1S/C16H16N2S/c1-13-7-9-15(10-8-13)18-11-12-19-16(18)17-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

ANSYVNSZYHVXMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCSC2=NC3=CC=CC=C3

Origin of Product

United States

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